molecular formula C18H25FN2O3 B2710297 1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034621-58-2

1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2710297
CAS RN: 2034621-58-2
M. Wt: 336.407
InChI Key: WIUPFGJZMROWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25FN2O3 and its molecular weight is 336.407. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rheology and Morphology Tuning

The compound can be involved in hydrogel formation, influencing the rheology and morphology of the gels. The physical properties of the gels can be tuned depending on the anion identity used in the gelator. This property is significant in understanding gelation mechanisms and developing new materials with specific mechanical properties (Lloyd & Steed, 2011).

X-Ray Crystallography

The compound's structure and crystalline properties have been analyzed using X-ray crystallography. This is crucial in determining molecular conformations and interactions, which are important in the design of pharmaceuticals and materials science (Sharma et al., 2016).

Synthesis of Pyrano Pyrimidinones

This compound is used in the synthesis of furano and pyrano pyrimidinones. These compounds have potential applications in pharmaceutical chemistry, particularly in the development of new therapeutic agents (Ghorbani‐Vaghei et al., 2015).

Anion Binding Studies

The compound has been studied for its anion-binding tendencies, which is important in developing new materials for sensing applications. Understanding how these compounds interact with anions can lead to the development of novel sensors and diagnostic tools (Amendola et al., 2013).

Potential Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells. This research is pivotal in the search for new anticancer agents (Gaudreault et al., 1988).

Molecular Conformations in Medicinal Chemistry

The study of its structure and molecular conformations is critical in medicinal chemistry for the development of new drugs. Understanding the molecular structure helps in predicting the bioactivity and pharmacokinetics of potential pharmaceuticals (Kariuki et al., 2021).

properties

IUPAC Name

1-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c19-15-5-3-14(4-6-15)18(7-10-23-11-8-18)13-21-17(22)20-12-16-2-1-9-24-16/h3-6,16H,1-2,7-13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUPFGJZMROWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.